molecular formula C9H7N3 B1312016 5-(Pyridin-2-yl)pyrimidine CAS No. 64858-29-3

5-(Pyridin-2-yl)pyrimidine

Cat. No. B1312016
CAS RN: 64858-29-3
M. Wt: 157.17 g/mol
InChI Key: NRGNZMZNCZZXII-UHFFFAOYSA-N
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Description

5-(Pyridin-2-yl)pyrimidine is a chemical compound with the CAS Number: 64858-29-3 and a molecular weight of 157.17 .


Synthesis Analysis

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . The synthesis of pyrimidines is described in numerous methods .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 5-(Pyridin-2-yl)pyrimidine, has been studied using computational tools . The structure of DNA and RNA contains a pyrimidine moiety .


Chemical Reactions Analysis

Pyrimidine derivatives exhibit a wide range of chemical reactions . The structure–activity relationship (SAR) of fused and substituted pyrimidine derivatives for anticancer activity is discussed .


Physical And Chemical Properties Analysis

5-(Pyridin-2-yl)pyrimidine has a melting point of 132-133 . The physicochemical parameters of pyrimidine have been compared with the parent aromatic pyrrole and cyclopentane .

Scientific Research Applications

Antimicrobial Applications

Pyrimidine derivatives have been widely used for their antimicrobial properties. They can inhibit the growth of various bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .

Antiviral Applications

Compounds based on the pyrimidine structure, such as Stavudine, have been employed as anti-HIV agents. This indicates potential uses of “5-(Pyridin-2-yl)pyrimidine” in antiviral drug development .

Anticancer Applications

The structural diversity of pyrimidine allows for its incorporation into compounds with anticancer activities. These derivatives can interfere with DNA replication and cell division, which are crucial in cancer treatment strategies .

Antileishmanial Applications

Pyrimidine-based drugs have shown promise in treating leishmaniasis, a disease caused by protozoan parasites. They can act against the parasite’s unique biochemical pathways .

Anti-inflammatory and Analgesic Applications

Research has highlighted the anti-inflammatory and analgesic properties of pyrimidine derivatives, which could be explored with “5-(Pyridin-2-yl)pyrimidine” for new therapeutic agents .

Antihypertensive Applications

Minoxidil, a known antihypertensive agent, contains a pyrimidine ring, suggesting that “5-(Pyridin-2-yl)pyrimidine” may also be researched for its potential in treating high blood pressure .

Antioxidant Applications

Pyrimidine compounds have been associated with antioxidant properties, which are beneficial in combating oxidative stress-related diseases .

Anti-fibrotic Activities

Recent studies have identified certain pyrimidine derivatives that exhibit anti-fibrotic activities, which could be significant in treating fibrotic diseases .

Mechanism of Action

Pyrimidine and its derivatives exhibit numerous biological activities including antimicrobial, antiviral, antitumor, and antifibrotic compounds . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

5-(Pyridin-2-yl)pyrimidine is classified as an irritant . Safety data sheets provide more detailed safety information .

Future Directions

The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry . The development of new pyrimidine compounds with different biological profiles is an ongoing area of research .

properties

IUPAC Name

5-pyridin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-2-4-12-9(3-1)8-5-10-7-11-6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGNZMZNCZZXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456085
Record name 5-(Pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-2-yl)pyrimidine

CAS RN

64858-29-3
Record name 5-(Pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 5-(pyridin-2-yl)pyrimidine derivatives in the design of new iridium(III) complexes for OLED applications?

A1: The position of the nitrogen atom on the pyrimidine ring of 5-(pyridin-2-yl)pyrimidine derivatives significantly impacts the color of light emitted by the resulting iridium(III) complex. Studies [ [] ] demonstrated that complexes with the pyridin-2-yl group at the 5-position of the pyrimidine ring (like in 2-tert-butyl-5-(pyridin-2-yl)pyrimidine) exhibit blue emission, a highly desirable property for OLEDs. Interestingly, shifting this group to the 4-position caused a significant red-shift in the emission. This sensitivity to nitrogen position allows for fine-tuning the emission color by modifying the ligand structure. [ [], [] ]

Q2: How does the presence of fluorine substituents on the ligands affect the photophysical properties of these iridium(III) complexes?

A2: While fluorine substituents are often incorporated into OLED materials to enhance blue emission, the research demonstrated that 5-(pyridin-2-yl)pyrimidine-based iridium(III) complexes can achieve blue light emission even without fluorine atoms. [ [] ] This discovery is significant as it offers a route to fluorine-free blue emitters, potentially addressing concerns related to the environmental impact and synthesis complexity associated with fluorinated compounds.

Q3: Can you provide an example of how these iridium(III) complexes were successfully incorporated into a functional OLED device?

A3: Researchers successfully fabricated an OLED device using an iridium(III) complex containing the 2-tert-butyl-5-(pyridin-2-yl)pyrimidine ligand and 2-(1H-tetrazol-5-yl)pyridine as an ancillary ligand. [ [] ] This device showed promising performance with a maximum external quantum efficiency of 11.5% and achieved blue emission with CIE color coordinates of (0.17, 0.26) at 100 cd/m2. This example highlights the potential of these fluorine-free complexes for developing efficient blue OLEDs.

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